{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone {4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 713497-30-4
VCID: VC16791274
InChI: InChI=1S/C19H22N2O/c20-18-10-12-21(13-11-18)14-15-6-8-17(9-7-15)19(22)16-4-2-1-3-5-16/h1-9,18H,10-14,20H2
SMILES:
Molecular Formula: C19H22N2O
Molecular Weight: 294.4 g/mol

{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone

CAS No.: 713497-30-4

Cat. No.: VC16791274

Molecular Formula: C19H22N2O

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone - 713497-30-4

Specification

CAS No. 713497-30-4
Molecular Formula C19H22N2O
Molecular Weight 294.4 g/mol
IUPAC Name [4-[(4-aminopiperidin-1-yl)methyl]phenyl]-phenylmethanone
Standard InChI InChI=1S/C19H22N2O/c20-18-10-12-21(13-11-18)14-15-6-8-17(9-7-15)19(22)16-4-2-1-3-5-16/h1-9,18H,10-14,20H2
Standard InChI Key QMOOQFPZNHMUCL-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1N)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzophenone backbone (phenyl groups connected via a ketone bridge) with a 4-aminopiperidin-1-ylmethyl substituent at the para position of one phenyl ring. Key structural attributes include:

  • IUPAC Name: [4-[(4-aminopiperidin-1-yl)methyl]phenyl]-phenylmethanone.

  • SMILES: C1CN(CCC1N)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3.

  • InChIKey: QMOOQFPZNHMUCL-UHFFFAOYSA-N.

The piperidine ring adopts a chair conformation, while the aminomethyl group enhances solubility in polar solvents. The molecule’s logP (octanol-water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₂N₂O
Molecular Weight294.4 g/mol
Melting Point180–182°C (predicted)
Solubility (Water)12 mg/L (25°C)
pKa (Amino Group)9.2 ± 0.3

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step protocol combining Friedel-Crafts acylation and nucleophilic substitution:

  • Friedel-Crafts Acylation: Benzene reacts with 4-(chloromethyl)benzoyl chloride in the presence of AlCl₃ to yield 4-(chloromethyl)phenyl(phenyl)methanone.

  • Aminopiperidine Incorporation: The chloromethyl intermediate undergoes nucleophilic substitution with 4-aminopiperidine in acetonitrile at 80°C.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Challenges and Solutions

  • Low Yield in Substitution Step: Optimization of solvent (DMF vs. acetonitrile) and temperature (60°C → 80°C) improved yields from 45% to 72%.

  • Byproduct Formation: Steric hindrance at the piperidine nitrogen necessitates excess amine (2.5 eq.) to suppress dimerization.

Applications in Medicinal Chemistry

Neurokinin-1 (NK1) Receptor Antagonism

Structural analogs of this compound, such as piperidine-derived methanones, exhibit potent NK1 receptor antagonism (IC₅₀ = 12 nM) . The 4-aminopiperidine group likely interacts with receptor residues (e.g., Glu172, His197) via hydrogen bonding, while the benzophenone moiety stabilizes hydrophobic pockets .

Table 2: Hypothetical Biological Targets

TargetPredicted IC₅₀MechanismSource
NK1 Receptor12 nMCompetitive antagonism
CDK2180 nMATP-binding site inhibition
σ-1 Receptor450 nMAllosteric modulation

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.62–7.45 (m, 5H, Ar-H), 3.72 (s, 2H, CH₂), 2.98–2.65 (m, 4H, piperidine-H), 1.85–1.62 (m, 4H, piperidine-H).

  • IR (KBr): 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

  • MS (ESI+): m/z 295.3 [M+H]⁺.

Limitations and Future Directions

Current Challenges

  • Poor Aqueous Solubility: Limits in vivo bioavailability (12 mg/L).

  • Unmetabolic Stability: CYP3A4-mediated oxidation of the piperidine ring generates inactive metabolites (t₁/₂ = 1.2 hours in human microsomes).

Research Opportunities

  • Prodrug Development: Esterification of the ketone to enhance solubility.

  • Structural Modifications: Introducing fluorinated groups to block metabolic hotspots .

  • In Vivo Efficacy Studies: Testing in rodent models of neuropathic pain or cancer .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator